

# Application Notes and Protocols for Studying Centrosome De-clustering using CCB02

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Centrosome amplification, the presence of more than two centrosomes, is a common feature of many cancer cells. To ensure their survival and proliferation, these cells often cluster their extra centrosomes into two functional poles during mitosis, thus avoiding multipolar spindle formation and subsequent cell death. **CCB02** is a novel small molecule that selectively targets this vulnerability in cancer cells. It acts as a tubulin binder, specifically competing with the Centrosomal P4.1-associated protein (CPAP) for its binding site on  $\beta$ -tubulin.[1] This disruption of the CPAP-tubulin interaction leads to increased microtubule nucleation at the centrosomes prior to mitosis.[2][3] In cells with supernumerary centrosomes, this premature activation prevents the clustering of extra centrosomes, forcing the cell into a prolonged and ultimately lethal multipolar mitosis.[2][3] These application notes provide a summary of **CCB02**'s activity and detailed protocols for its use in studying centrosome de-clustering.

# Data Presentation Quantitative Data Summary of CCB02 Activity

The efficacy of **CCB02** has been demonstrated across various cancer cell lines, with its potency being inversely correlated with the percentage of cells exhibiting centrosome amplification.



| Parameter                   | Value                  | Cell<br>Lines/Conditions                                                                           | Source |
|-----------------------------|------------------------|----------------------------------------------------------------------------------------------------|--------|
| IC50 (Cell Viability)       | 0.86 - 2.9 μM          | Various cancer cell<br>lines with extra<br>centrosomes (e.g.,<br>MDA-MB-231,<br>HCC827-GR, Calu-6) | [1]    |
| IC50 (Biochemical<br>Assay) | 689 nM                 | Tubulin binding assay                                                                              | [1]    |
| In Vivo Dosage              | 30 mg/kg (p.o., daily) | Nude mice with<br>human lung<br>(H1975T790M) tumor<br>xenografts                                   | [1]    |

# Signaling Pathway and Experimental Workflow Proposed Signaling Pathway of CCB02-Induced Centrosome De-clustering





Click to download full resolution via product page

Caption: Signaling pathway of CCB02 leading to centrosome de-clustering and cell death.

# **Experimental Workflow for Studying CCB02 Effects**





Click to download full resolution via product page

Caption: General experimental workflow for investigating the effects of CCB02.

# **Experimental Protocols**



## **Cell Viability Assay**

This protocol is to determine the half-maximal inhibitory concentration (IC50) of **CCB02**. The MTT assay is provided as an example.

#### Materials:

- Cancer cell lines with known centrosome amplification (e.g., MDA-MB-231, BT549)
- · Complete cell culture medium
- 96-well plates
- CCB02 (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu L$  of complete medium.
- Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
- Prepare serial dilutions of CCB02 in complete medium.
- Remove the medium from the wells and add 100  $\mu$ L of the **CCB02** dilutions (or vehicle control, DMSO) to the respective wells.
- Incubate for 72 hours.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.



- Carefully remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

# **Centrosome De-clustering Assay (Immunofluorescence)**

This protocol is for visualizing and quantifying centrosome de-clustering induced by CCB02.

#### Materials:

- Cancer cell lines grown on glass coverslips
- CCB02
- Phosphate-buffered saline (PBS)
- Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
- Permeabilization buffer (0.1% Triton X-100 in PBS)
- Blocking buffer (5% BSA in PBS with 0.1% Tween-20)
- · Primary antibodies:
  - Rabbit anti-y-tubulin (centrosome marker)
  - Mouse anti-α-tubulin (microtubule marker)
- Fluorophore-conjugated secondary antibodies:
  - Anti-rabbit IgG (e.g., Alexa Fluor 488)
  - Anti-mouse IgG (e.g., Alexa Fluor 568)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining



- · Antifade mounting medium
- Fluorescence microscope

#### Procedure:

- Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
- Treat cells with an effective concentration of **CCB02** (e.g., 1-2  $\mu$ M) or vehicle control for 16-24 hours.
- · Wash the cells twice with PBS.
- Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- · Wash three times with PBS.
- Block with 5% BSA in PBST for 1 hour at room temperature.
- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
- · Wash three times with PBST.
- Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1
  hour at room temperature in the dark.
- · Wash three times with PBST.
- Counterstain with DAPI for 5 minutes.
- Wash twice with PBS.
- Mount the coverslips on microscope slides using antifade mounting medium.



- Image the cells using a fluorescence microscope.
- Quantification: For mitotic cells, count the number of γ-tubulin foci (centrosomes). Cells with
  more than two distinct γ-tubulin foci that are not organized into two poles are considered to
  have de-clustered centrosomes. Calculate the percentage of mitotic cells with de-clustered
  centrosomes in CCB02-treated versus control cells.

# Western Blot for Spindle Assembly Checkpoint (SAC) Proteins

This protocol is to assess the activation of the SAC by analyzing the levels of key checkpoint proteins.

#### Materials:

- Cancer cell lines
- CCB02
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies:
  - Rabbit anti-Mad2
  - Mouse anti-Bub1
  - Rabbit anti-phospho-Histone H3 (Ser10) (mitotic marker)
  - Mouse anti-β-actin (loading control)



- HRP-conjugated secondary antibodies
- ECL detection reagent
- Chemiluminescence imaging system

#### Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with CCB02 or vehicle control for the desired time (e.g., 24 hours).
- · Harvest cells and lyse in RIPA buffer.
- Determine protein concentration using the BCA assay.
- Denature protein lysates by boiling in Laemmli buffer.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
- Analyze the band intensities and normalize to the loading control. An increase in the levels of Mad2 and Bub1 may indicate SAC activation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying Centrosome De-clustering using CCB02]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2594565#using-ccb02-to-study-centrosome-de-clustering]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com